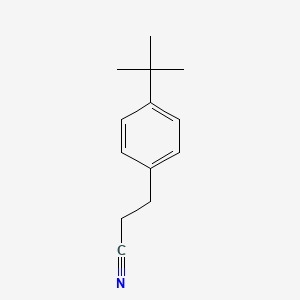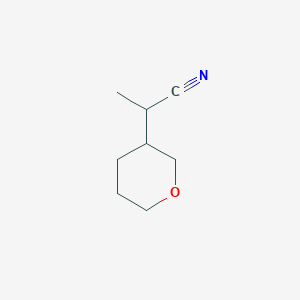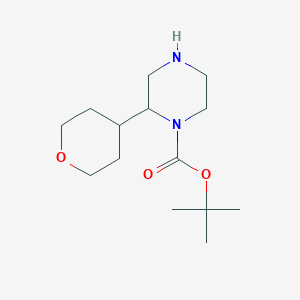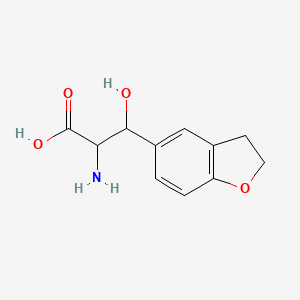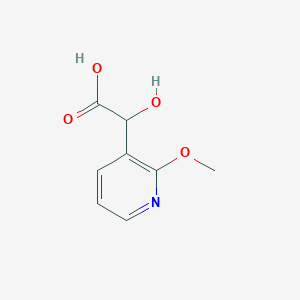
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a pyridyl ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-3-pyridinecarboxaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the corresponding carboxylic acid.
Hydroxylation: Finally, the carboxylic acid is hydroxylated to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and high-pressure conditions may be used to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the pyridyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-2-(3-methoxy-4-pyridyl)acetic acid
- 2-Hydroxy-2-(2-ethoxy-3-pyridyl)acetic acid
- 2-Hydroxy-2-(2-methoxy-5-pyridyl)acetic acid
Uniqueness
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic acid is unique due to the specific positioning of the methoxy and hydroxyl groups on the pyridyl ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(3-2-4-9-7)6(10)8(11)12/h2-4,6,10H,1H3,(H,11,12) |
InChI-Schlüssel |
LYLPWRJNSVCNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


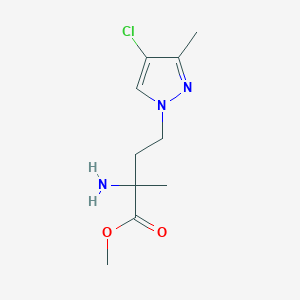
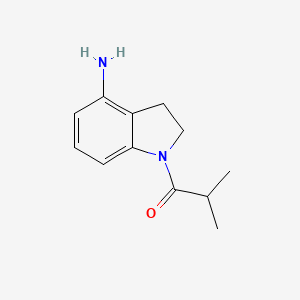
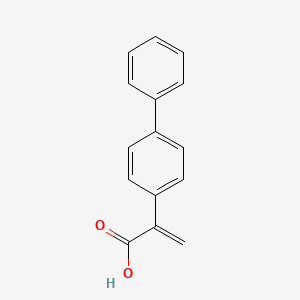
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
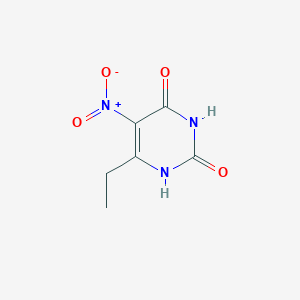
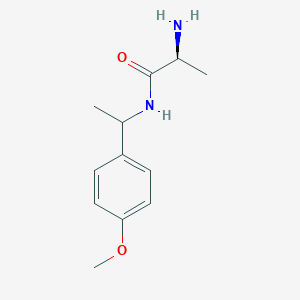
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
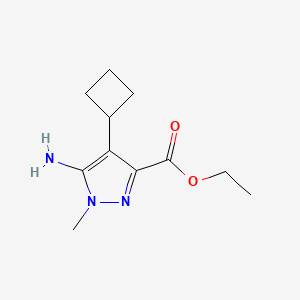

![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
